
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide is a chemical compound with the molecular formula C8H6Cl2N2O2S and a molecular weight of 265.12 g/mol . This compound belongs to the class of benzothiadiazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of 7,8-dichloro-3-methyl-2H-1,2,4-benzothiadiazine as a precursor, which is then subjected to oxidation reactions to introduce the dioxide functionality . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions at the chlorine atoms, leading to the formation of various derivatives.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiadiazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: It has potential therapeutic applications as an antihypertensive, antidiabetic, and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide involves its interaction with specific molecular targets and pathways. For example, it can act as a modulator of AMPA receptors, which are involved in synaptic transmission in the central nervous system . Additionally, it may inhibit certain enzymes, such as aldose reductase, which is implicated in diabetic complications .
Vergleich Mit ähnlichen Verbindungen
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic used to treat high blood pressure.
3,4-Dihydro-2H-1,2,4-Benzothiadiazine-1,1-Dioxides: These compounds are positive allosteric modulators of AMPA receptors.
The uniqueness of this compound lies in its specific substitution pattern and its diverse pharmacological activities .
Eigenschaften
CAS-Nummer |
31365-86-3 |
---|---|
Molekularformel |
C8H6Cl2N2O2S |
Molekulargewicht |
265.12 g/mol |
IUPAC-Name |
7,8-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6Cl2N2O2S/c1-4-11-6-3-2-5(9)7(10)8(6)15(13,14)12-4/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
VVKBMVGMUJKADA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2Cl)Cl |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.